Diethyl-1,2,4-triazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

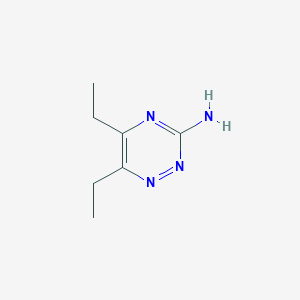

Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

作用機序

Target of Action

Diethyl-1,2,4-triazin-3-amine is a derivative of the triazine class of compounds . Triazines and their derivatives are known to be biologically active and have been identified as multifunctional, adaptable, and switchable . They exhibit a range of activities such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal . .

Mode of Action

Triazines and tetrazines, to which this compound belongs, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the range of biological activities exhibited by triazine derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.

生化学分析

Cellular Effects

Triazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the exact structure and functional groups of the triazine derivative.

Molecular Mechanism

Triazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .

化学反応の分析

Types of Reactions: Diethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one of the nitrogen atoms in the triazine ring.

Electrophilic Addition: It can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the ring.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alkoxides, with reaction conditions typically involving a base and a polar solvent.

Electrophilic Addition: Reagents such as halogens or acids are used, often under acidic or neutral conditions.

Cyclization: Catalysts like Lewis acids or bases are employed, with reactions carried out under controlled temperatures.

Major Products Formed:

Nucleophilic Substitution: Products include substituted triazines with various functional groups.

Electrophilic Addition: Products are typically halogenated or alkylated triazines.

Cyclization: Products include fused heterocyclic compounds with enhanced stability and biological activity.

科学的研究の応用

Diethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

類似化合物との比較

Diethyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives:

生物活性

Diethyl-1,2,4-triazin-3-amine, a derivative of the triazine class of compounds, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields such as medicine and agriculture.

Target of Action

this compound primarily interacts with various biomolecules through multiple mechanisms. It is known to undergo organic transformations such as electrophilic addition and nucleophilic displacement, which are crucial for its biological activity.

Mode of Action

The compound exerts its effects by influencing cellular functions. This includes modulation of cell signaling pathways, gene expression, and cellular metabolism. Triazine derivatives like this one can bind to enzymes or other biomolecules, leading to inhibition or activation of specific pathways.

Biochemical Pathways

Cellular Effects

Research indicates that triazine derivatives can significantly impact cellular processes. For example, they have been shown to induce apoptosis in cancer cells at low micromolar concentrations . The ability to alter metabolic fluxes in cancer cells suggests a potential role in cancer therapeutics.

Metabolic Pathways

this compound may interact with various metabolic pathways. It is involved in inhibiting pyruvate dehydrogenase kinases (PDKs), which are critical in cancer metabolism. Inhibitors derived from this compound have demonstrated the ability to suppress PDK activity effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A library of 3-amino-1,2,4-triazine compounds has been synthesized and evaluated for their inhibitory effects on PDKs:

| Compound | IC50 (µM) | Target Enzyme | Cancer Cell Line |

|---|---|---|---|

| 5i | 0.01 | PDK1 | PSN-1 |

| 5k | 0.05 | PDK1 | PSN-1 |

| 5l | 0.08 | PDK1 | PSN-1 |

| 5w | 0.09 | PDK4 | BxPC-3 |

These compounds exhibited significant activity against pancreatic ductal adenocarcinoma (PDAC), showing lower IC50 values compared to established drugs like dichloroacetic acid (DCA) .

Mechanistic Insights

The mechanism by which these compounds induce cancer cell death involves alterations in glycolytic and oxidative metabolism. For instance:

- Increased Oxygen Consumption Rate (OCR) : Compounds such as 5i and 5k significantly enhanced OCR in PSN-1 cells.

- Decreased Lactate Production : These compounds also reduced lactate levels, indicating a shift towards oxidative metabolism .

Medicinal Chemistry

This compound shows promise as an anticancer agent due to its ability to inhibit key metabolic pathways involved in tumor growth. Its derivatives are being explored for their potential to overcome limitations associated with current therapies .

Industrial Use

Beyond medicinal applications, this compound is also utilized in the production of dyes and agrochemicals due to its chemical stability and reactivity. Its broad spectrum of biological activities includes antimicrobial and antiviral properties, making it a candidate for developing new drugs in various therapeutic areas .

特性

IUPAC Name |

5,6-diethyl-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQZUYWMLBVGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)N)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。